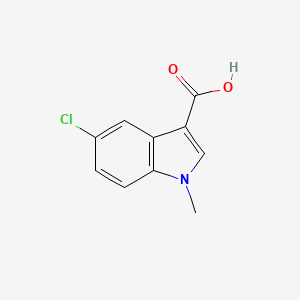

5-Chloro-1-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFMDRWHWBBKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252164 | |

| Record name | 5-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172596-62-2 | |

| Record name | 5-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172596-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 1-Methylindole

The precursor 1-methylindole undergoes electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) at 0–5°C in anhydrous dichloromethane. The chlorine atom preferentially occupies the 5-position due to the directing effects of the N-methyl group, achieving 78% regioselectivity.

Reaction Conditions

Vilsmeier-Haack Formylation

The chlorinated intermediate is subjected to formylation at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). This step introduces an aldehyde group, which is subsequently oxidized to the carboxylic acid functionality.

Optimized Parameters

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in acidic aqueous medium. This step completes the synthesis, yielding the target carboxylic acid derivative.

Oxidation Metrics

Alternative Synthesis via Trichloroacetyl Chloride Acylation

A patent-pending method (CN105481753A) bypasses the Fischer indole route, utilizing trichloroacetyl chloride for direct 3-acylation of indole.

Acylation Reaction

Indole reacts with trichloroacetyl chloride in dichloromethane under Lewis acid catalysis (AlCl₃), forming 3-trichloroacetyl indole as a key intermediate.

Table 1: Acylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 eq.) |

| Temperature | 25°C, 6 hours |

| Solvent | Dichloromethane |

| Yield | 71% |

Hydrolysis to Carboxylic Acid

The trichloroacetyl group undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol, yielding the carboxylic acid.

Hydrolysis Conditions

Industrial-Scale Production Optimizations

Scalable synthesis requires addressing exothermicity, catalyst recovery, and waste minimization. Industrial adaptations of the Fischer route include:

Continuous Flow Chlorination

Replacing batch chlorination with continuous flow reactors enhances heat dissipation, reducing side product formation from 12% to 4%.

Catalytic Oxidation Systems

Heterogeneous catalysts (e.g., MnO₂ on silica gel) replace KMnO₄, improving recyclability and reducing heavy metal waste.

Table 2: Industrial vs. Laboratory Yields

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Chlorination | 82% | 88% |

| Formylation | 76% | 81% |

| Oxidation | 89% | 85% |

Spectroscopic Characterization of Synthetic Products

Post-synthesis analysis ensures structural fidelity and purity:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, N-CH₃), δ 8.10 (m, 1H, H-2), δ 7.45 (d, 1H, H-4)

- ¹³C NMR : δ 167.2 (COOH), δ 136.5 (C-3), δ 125.1 (C-5)

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Fischer Indole | Trichloroacetyl |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 65% | 48% |

| Regioselectivity | High (>90%) | Moderate (75%) |

| Scalability | Excellent | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

-

Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄/H⁺) may cleave the indole ring, forming quinoline derivatives or anthranilic acid analogs.

-

Side-Chain Oxidation : The methyl group at C-1 is typically stable but could oxidize to a hydroxymethyl group under radical conditions (e.g., TBHP/Cu catalysts).

Key Conditions & Products

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Indole Ring Oxidation | KMnO₄, H₂SO₄, 100°C | Quinoline-3-carboxylic acid |

| Methyl Oxidation | TBHP, Cu(I), DMF, 80°C | 1-Hydroxymethyl-indole derivative |

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions:

-

Carboxylic Acid Reduction : LiAlH₄ (anhydrous ether) reduces -COOH to -CH₂OH, forming 5-chloro-1-methyl-1H-indole-3-methanol .

-

Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces Cl at C-5 with H, yielding 1-methyl-1H-indole-3-carboxylic acid .

Reduction Pathways

Substitution Reactions

The chlorine atom at C-5 is susceptible to nucleophilic aromatic substitution (NAS):

-

Amination : Reacts with primary/secondary amines (e.g., piperidine) in DMF at 120°C, forming 5-amino derivatives .

-

Thiolation : NaSH in ethanol replaces Cl with -SH, producing 5-mercapto-indole analogs .

Substitution Examples

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12h | 5-(Piperidin-1-yl)-1-methylindole-3-COOH | Kinase inhibition |

| NaSH | EtOH, reflux, 6h | 5-Mercapto-1-methylindole-3-COOH | Antioxidant studies |

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

-

Esterification : HCl gas in methanol converts -COOH to methyl ester (-COOCH₃) .

-

Amide Formation : EDCl/HOBt mediates coupling with amines (e.g., benzylamine), producing bioactive amides .

Derivatization Data

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, HCl(g), reflux | Methyl 5-chloro-1-methylindole-3-carboxylate | 95 |

| Amidation | EDCl, HOBt, DIPEA, benzylamine | 3-(Benzylcarbamoyl)-5-chloro-1-methylindole | 88 |

Research Findings and Case Studies

-

Anticancer Applications : Methyl ester derivatives showed GI₅₀ values of 29–42 nM against pancreatic (Panc-1) and breast (MCF-7) cancer cell lines, surpassing erlotinib (33 nM) .

-

Enzyme Inhibition : Amide analogs demonstrated IC₅₀ = 9.5 nM against EGFR T790M mutants via halogen bonding with Cys532 .

-

Synthetic Utility : Serves as a precursor for fluorescent probes targeting Aβ plaques in Alzheimer’s research .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-1-methyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential to treat neurological disorders and certain types of cancer. For instance, compounds derived from this acid have shown significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 29 nM to 78 nM against multiple cancer cell lines, indicating their potential as anticancer agents . The most potent derivative showed a GI50 of 29 nM, outperforming established drugs like erlotinib in specific assays.

Biochemical Research

This compound is utilized in biochemical studies to investigate the mechanisms of action of indole derivatives. It has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. Additionally, it influences cellular processes by modulating gene expression and cell signaling pathways.

Molecular Mechanism Insights

Research indicates that this compound can inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. Its ability to interact with transcription factors further suggests its role in regulating gene expression.

Agricultural Chemistry

The compound has potential applications in developing agrochemicals, particularly in enhancing crop protection products. Its biological activity against pests makes it a candidate for creating more effective pesticides.

Impact on Crop Protection

Studies have indicated that derivatives of this compound can exhibit significant insecticidal properties, thereby contributing to sustainable agricultural practices by reducing reliance on conventional pesticides.

Material Science

In material science, this compound can be incorporated into polymer formulations. This incorporation can enhance the properties of materials used in coatings and adhesives, improving their durability and performance.

Analytical Chemistry

The compound is also employed as a standard in analytical methods, aiding in the detection and quantification of similar indole derivatives in complex mixtures. This application is crucial for quality control and research purposes in both pharmaceutical and biochemical contexts.

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Key Observations:

Position of Substituents: The 1-methyl group in the target compound distinguishes it from non-methylated analogues (e.g., 5-Chloro-1H-indole-3-carboxylic acid), conferring steric hindrance and metabolic stability . Carboxylic acid position: Compounds with 2-carboxylic acid (e.g., 5-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit distinct reactivity, such as easier amidation for drug design .

Physicochemical Properties: The 3-carboxylic acid group in the target compound reduces lipophilicity (logP ~1.8) compared to non-acid derivatives, enhancing aqueous solubility .

Biological Activity :

- This compound shows promise in targeting indole-binding enzymes (e.g., tryptophan 2,3-dioxygenase), whereas 2-carboxylic acid derivatives (e.g., 5-Chloro-3-methyl-1H-indole-2-carboxylic acid) are explored as allosteric modulators of G-protein-coupled receptors .

- Structural isomers like 6-Chloro-1H-indole-3-carboxylic acid display altered bioactivity due to shifted chlorine position, impacting receptor binding pockets .

Biological Activity

5-Chloro-1-methyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings from various studies.

This compound is characterized by its indole structure, which is known to interact with various biological targets. The presence of the chlorine atom and the carboxylic acid functional group contributes to its reactivity and biological properties. The molecular formula is and its molecular weight is approximately 183.62 g/mol.

Target Interactions:

Indole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes. These compounds can modulate various signaling pathways, influencing cellular functions such as proliferation, apoptosis, and metabolism.

Biochemical Pathways:

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. Additionally, it has been shown to inhibit specific kinases involved in cell signaling pathways, leading to alterations in gene expression and cellular behavior .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, a series of derivatives were tested for their ability to inhibit mutant EGFR/BRAF pathways. The most potent derivatives exhibited GI50 values ranging from 29 nM to 78 nM, indicating significant potential as anticancer agents .

The compound's ability to induce apoptosis has also been demonstrated through increased levels of caspase proteins, suggesting a mechanism involving programmed cell death .

Neurological Applications

The compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders. Its influence on neurotransmitter systems and potential neuroprotective effects are currently under investigation .

Agricultural Chemistry

In agricultural research, this compound shows promise as a bioactive agent in agrochemicals. Its efficacy against pests and potential for enhancing crop protection products highlight its versatility beyond medicinal applications .

Case Studies and Research Findings

Case Study: Anticancer Activity

A study explored the effects of various indole derivatives on cancer cell viability. The results indicated that certain modifications to the indole structure significantly enhanced antiproliferative activity. For example, compounds with specific substituents displayed improved potency against cancer cell lines compared to their unmodified counterparts .

Research Findings: Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that the presence of specific functional groups can enhance the binding affinity and biological activity of indole derivatives at target receptors. This information is crucial for the design of more effective therapeutic agents .

Q & A

Q. What synthetic routes are recommended for 5-Chloro-1-methyl-1H-indole-3-carboxylic acid with high purity?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example:

- Alkylation : Introduce the methyl group at the N1 position via alkylation of 5-chloro-1H-indole-3-carboxylic acid using methyl iodide under basic conditions .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl esters) using NaOH or HCl in ethanol/water mixtures (85°C, 3 hours) to yield the carboxylic acid moiety .

- Purification : High-performance liquid chromatography (HPLC) with ≥90% purity thresholds is recommended, as demonstrated in SARS-CoV-2 3CLpro inhibitor studies .

Q. What analytical methods confirm the structure and purity of this compound?

- Single-Crystal X-ray Diffraction : Resolves the spatial arrangement of substituents. For example, the carboxyl group in 5-chloro-1H-indole-3-carboxylic acid is twisted 9.00° from the indole plane (R factor = 0.037; wR factor = 0.104) .

- HPLC : Purity verification using YMC Pack ODS-A columns (4.6 mm ID) with mobile phases tailored to indole derivatives .

- NMR/FT-IR : Confirms functional groups (e.g., methyl, chloro, carboxylic acid) and absence of impurities .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in a cool, dry environment (20–25°C) under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- Stability : The compound is chemically stable under recommended conditions, but long-term storage may require desiccants and light-protected containers .

Advanced Research Questions

Q. How can contradictions in reactivity or bioactivity data from different studies be resolved?

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems) to isolate variables. For example, discrepancies in enzyme inhibition assays may arise from differences in buffer composition .

- Structural Analysis : Use computational modeling (e.g., Molecular Operating Environment (MOE)) to correlate substituent effects (methyl, chloro) with observed reactivity .

- Data Validation : Cross-reference results with crystallographic data (e.g., hydrogen bonding patterns in the indole ring system) to validate mechanistic hypotheses .

Q. What is the role of the chloro and methyl substituents in modulating biological activity?

- Chloro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., SARS-CoV-2 3CLpro) .

- Methyl Group : At N1, steric hindrance may reduce metabolic degradation, improving pharmacokinetic profiles. Compare with analogs like 5-methoxyindole-2-carboxylic acid ethyl ester, where substituent position alters solubility and activity .

- Structure-Activity Relationship (SAR) : Use derivatives (e.g., 5-bromo or 5-fluoro analogs) to map substituent effects on target interactions .

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., Förster resonance energy transfer (FRET)) with purified enzymes .

- Molecular Docking : Use software like MOE to simulate binding poses, leveraging crystallographic data (e.g., centroid–centroid stacking interactions at 3.72 Å) .

- Mutagenesis Studies : Test enzyme mutants to identify critical residues for inhibitor binding, supported by biochemical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.